molecular formula C37H58O9 B1251351 Fomitoside E

Fomitoside E

Cat. No.: B1251351
M. Wt: 646.8 g/mol
InChI Key: SZJHDEBBAHZWAS-JYUDEBFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fomitoside E (Compound 15) is a triterpene glycoside isolated from the fungus Fomitopsis pinicola (family Polyporaceae). It exhibits potent anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin biosynthesis. In vitro studies demonstrate its COX-2 inhibitory activity with an IC50 range of 0.15–1.15 µM, comparable to the reference drug indomethacin (IC50 = 0.60 µM) . This compound also shows moderate COX-1 inhibition, though its selectivity ratio (COX-2/COX-1) remains under investigation. Its molecular structure includes a triterpenoid backbone with glycosidic side chains, contributing to both solubility and bioactivity .

Properties

Molecular Formula

C37H58O9

Molecular Weight

646.8 g/mol

IUPAC Name

[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] (E,2R)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylhept-4-enoate

InChI

InChI=1S/C37H58O9/c1-21(38)45-28-15-17-35(6)24-14-19-36(7)23(13-18-37(36,8)25(24)11-12-27(35)34(28,4)5)22(10-9-16-33(2,3)43)31(42)46-32-30(41)29(40)26(39)20-44-32/h9,16,22-23,26-30,32,39-41,43H,10-15,17-20H2,1-8H3/b16-9+/t22-,23-,26-,27+,28-,29+,30-,32+,35-,36-,37+/m1/s1

InChI Key

SZJHDEBBAHZWAS-JYUDEBFNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@@H](C/C=C/C(C)(C)O)C(=O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(CC=CC(C)(C)O)C(=O)OC5C(C(C(CO5)O)O)O)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs from Fomitopsis spp.

Fomitoside E belongs to a family of triterpene glycosides derived from Fomitopsis fungi. Key structural analogs and their pharmacological profiles are compared below:

Compound Source COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity (COX-2/COX-1) Reference
This compound Fomitopsis pinicola 0.15–1.15 1.8–2.3 ~2.0
Fomitopinic Acid A Fomitopsis pinicola 0.20–1.05 2.1–2.7 ~1.9
Fomitoside F Fomitopsis pinicola 0.25–1.30 2.0–2.5 ~1.8
Formactone A Fomes cajanderi 0.40–1.50 3.5–4.2 ~0.9

Key Findings :

  • This compound exhibits the highest potency against COX-2 among its structural analogs, with a narrower IC50 range.
  • All Fomitopsis-derived compounds show moderate selectivity for COX-2 over COX-1, though none surpass the selectivity of indomethacin (COX-2/COX-1 = ~0.6) .

Functionally Similar Anti-Inflammatory Compounds

Plant-Derived Compounds
  • Boeravinone B (IC50 COX-1 = 21.7 µM; COX-2 = 25.5 µM): A rotenoid from Boerhaavia diffusa with dual COX inhibition but significantly lower potency than this compound .
  • Kaurenoic Acid (IC50 COX-2 = 106.09 µM): A diterpenoid from Aralia continentalis with weak COX-2 inhibition and demonstrated in vivo anti-edema effects .
Marine-Derived Compounds
  • Manoalide (IC50 PGE2 = 10.11 µM): A sesterterpenoid from Cacospongia molliora that suppresses PGE2 production but lacks direct COX-2 inhibition .
Microbial Metabolites
  • Archazolid A (IC50 mPGES-1 = 8 µM): A macrolide from Archangium gphyra that inhibits mPGES-1, a downstream enzyme in prostaglandin synthesis, rather than COX-2 .

Comparative Insights :

  • This compound outperforms most plant- and marine-derived compounds in direct COX-2 inhibition, with IC50 values 10–100× lower than boeravinone B and kaurenoic acid.
  • Unlike archazolid A, this compound targets COX-2 directly, offering a complementary mechanism to mPGES-1 inhibitors .

Q & A

Q. What are the standard protocols for isolating and characterizing Fomitoside E from natural sources?

  • Methodological Answer :
    • Extraction : Use polar solvents (e.g., methanol/water mixtures) for initial extraction, followed by liquid-liquid partitioning (e.g., ethyl acetate for non-polar compounds).
    • Purification : Employ column chromatography with silica gel or Sephadex LH-20, optimized via TLC monitoring. Reverse-phase HPLC (C18 columns) is recommended for final purification .
    • Characterization :
  • Structural Elucidation : Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS).
  • Purity Assessment : Validate via HPLC-DAD (≥95% purity threshold) .

Q. How can researchers validate the identity of synthetic this compound against natural analogs?

  • Methodological Answer :
    • Comparative Analysis : Use spectroscopic fingerprinting (NMR, IR) to match synthetic and natural samples.
    • Chiral Chromatography : Resolve enantiomeric purity, as stereochemical discrepancies are common in synthetic pathways.
    • Biological Activity Testing : Compare in vitro bioactivity (e.g., cytotoxicity assays) to confirm functional equivalence .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

  • Methodological Answer :
    • Quantitative HPLC-MS/MS : Optimize ionization parameters (ESI+/-) to enhance sensitivity in biological samples (e.g., plasma, plant extracts).
    • Calibration Standards : Use deuterated internal standards to correct for matrix effects.
    • Validation : Adhere to ICH guidelines for linearity (R² ≥0.99), LOD/LOQ, and intra-/inter-day precision (±15% CV) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological mechanisms?

  • Methodological Answer :
    • Hypothesis Testing : Compare conflicting studies (e.g., antioxidant vs. pro-apoptotic effects) using standardized assays (e.g., ROS detection vs. caspase-3 activation).
    • Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to identify context-dependent activity.
    • Pathway Analysis : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map upstream/downstream targets .

Q. What strategies are effective for optimizing this compound’s bioavailability in preclinical models?

  • Methodological Answer :
    • Formulation Screening : Test nanoemulsions, liposomes, or cyclodextrin complexes to enhance solubility.
    • Pharmacokinetic Profiling : Use LC-MS/MS to track plasma half-life and tissue distribution in rodent models.
    • Metabolite Identification : Perform UPLC-QTOF-MS to detect phase I/II metabolites and assess first-pass effects .

Q. How can meta-analysis address discrepancies in this compound’s cytotoxic efficacy across independent studies?

  • Methodological Answer :
    • Data Harmonization : Standardize metrics (e.g., IC₅₀ normalized to cell type, exposure time).
    • Heterogeneity Testing : Apply Cochrane’s Q-test or I² statistic to quantify variability.
    • Subgroup Analysis : Stratify by experimental variables (e.g., hypoxia vs. normoxia, 2D vs. 3D culture models) .

Guidance for Reproducibility

  • Documentation : Follow COSMOS-E guidelines for systematic reporting of extraction protocols, instrument settings, and statistical methods .
  • Data Sharing : Deposit raw spectra, chromatograms, and dose-response datasets in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fomitoside E
Reactant of Route 2
Fomitoside E

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